molecular formula C18H34O2 B3276949 9-Heptadecenoic acid, methyl ester CAS No. 65092-91-3

9-Heptadecenoic acid, methyl ester

Cat. No.: B3276949
CAS No.: 65092-91-3
M. Wt: 282.5 g/mol
InChI Key: GTSDEAFDHYYGKM-MDZDMXLPSA-N
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Description

It is characterized by its molecular formula C18H34O2 and a molecular weight of 282.46 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-heptadecenoic acid, methyl ester can be achieved through several methods. One common approach involves the esterification of 9-heptadecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves the transesterification of triglycerides derived from natural oils. This process uses methanol and a base catalyst like sodium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 9-Heptadecenoic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Heptadecenoic acid, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-heptadecenoic acid, methyl ester exerts its effects involves its incorporation into cell membranes, altering membrane fluidity and permeability. This can disrupt the function of membrane-bound proteins and enzymes, leading to various biological effects. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, causing cell lysis .

Comparison with Similar Compounds

    Methyl palmitoleate (Methyl 9-hexadecenoate): Similar in structure but with a shorter carbon chain.

    Methyl oleate (Methyl 9-octadecenoate): Similar but with an additional carbon atom in the chain.

    Methyl cis-10-heptadecenoate: An isomer with the double bond at a different position .

Uniqueness: 9-Heptadecenoic acid, methyl ester is unique due to its specific chain length and position of the double bond, which confer distinct physical and chemical properties. These properties make it particularly useful in specialized applications such as biodiesel production and as a research tool in lipidomics .

Properties

IUPAC Name

methyl (E)-heptadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h9-10H,3-8,11-17H2,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSDEAFDHYYGKM-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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